molecular formula C10H10O2 B1629684 (2-Ethynyl-5-methoxyphenyl)methanol CAS No. 89414-50-6

(2-Ethynyl-5-methoxyphenyl)methanol

Cat. No.: B1629684
CAS No.: 89414-50-6
M. Wt: 162.18 g/mol
InChI Key: FZJLXTSBINZMSK-UHFFFAOYSA-N
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Description

(2-Ethynyl-5-methoxyphenyl)methanol: is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an ethynyl group and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-5-methoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-bromo-5-methoxybenzaldehyde.

    Sonogashira Coupling: The bromo compound undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.

    Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the aldehyde group to a hydroxymethyl group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Ethynyl-5-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of (2-Ethynyl-5-methoxyphenyl)carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-Ethynyl-5-methoxyphenyl)methanol serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to explore new reaction pathways and mechanisms.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Ethynyl-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Ethynylphenyl)methanol: Lacks the methoxy group, resulting in different reactivity and applications.

    (2-Methoxyphenyl)methanol: Lacks the ethynyl group, leading to different chemical properties and uses.

    (2-Ethynyl-5-methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness:

  • The presence of both ethynyl and methoxy groups in (2-Ethynyl-5-methoxyphenyl)methanol provides unique reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

(2-ethynyl-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJLXTSBINZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648239
Record name (2-Ethynyl-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89414-50-6
Record name (2-Ethynyl-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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